3-(2,6-Dimethoxyphenyl)prop-2-enal
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Overview
Description
Synthetic Routes and Reaction Conditions:
Starting from 2,6-Dimethoxyphenol: The compound can be synthesized by oxidizing 2,6-dimethoxyphenol using oxidizing agents like chromyl chloride (CrO2Cl2) or manganese dioxide (MnO2).
From 2,6-Dimethoxybenzene: Another method involves the formylation of 2,6-dimethoxybenzene using Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale oxidation processes, ensuring high purity and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: 3-(2,6-Dimethoxyphenyl)prop-2-enal can undergo further oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, producing 3-(2,6-dimethoxyphenyl)propanol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further substituted.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, manganese dioxide.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Lewis acids like aluminum chloride (AlCl3) in Friedel-Crafts reactions.
Major Products Formed:
Oxidation: 3-(2,6-Dimethoxyphenyl)propionic acid.
Reduction: 3-(2,6-Dimethoxyphenyl)propanol.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-(2,6-Dimethoxyphenyl)prop-2-enal exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,6-Dimethoxyphenol: A closely related compound with similar structural features but lacking the aldehyde group.
3-(2,6-Dimethoxyphenyl)propanol: A reduction product of the target compound.
Uniqueness: 3-(2,6-Dimethoxyphenyl)prop-2-enal is unique due to its aldehyde group, which allows for a wider range of chemical reactions compared to its phenol counterpart. This functional group makes it more reactive and versatile in organic synthesis.
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Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(E)-3-(2,6-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-3-7-11(14-2)9(10)5-4-8-12/h3-8H,1-2H3/b5-4+ |
InChI Key |
IVYUWTPPGFCIMY-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)/C=C/C=O |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=CC=O |
Origin of Product |
United States |
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